An In-depth Technical Guide to Thalidomide-NH-CH2-COOH: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to Thalidomide-NH-CH2-COOH: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-NH-CH2-COOH, a crucial chemical entity in the field of targeted protein degradation. This molecule, a derivative of thalidomide (B1683933), serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural protein disposal machinery.
Chemical Structure and Properties
Thalidomide-NH-CH2-COOH, systematically named 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetic acid, is a conjugate of a thalidomide-based Cereblon (CRBN) E3 ligase ligand and a short linker terminating in a carboxylic acid.[1][2] This terminal acid group provides a convenient attachment point for conjugating a ligand that targets a specific protein of interest, thereby forming a complete PROTAC molecule.[3]
The molecular architecture is characterized by a glutarimide (B196013) ring fused to a modified isoindole-1,3-dione core, with a glycine (B1666218) linker (-NH-CH₂-COOH) attached at the 4-position of the isoindole moiety.[4] This specific arrangement is critical as it preserves the glutarimide portion necessary for binding to the CRBN E3 ubiquitin ligase.[4]
Table 1: Physicochemical Properties of Thalidomide-NH-CH2-COOH
| Property | Value | Source |
| IUPAC Name | 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₆ | [1] |
| Molecular Weight | 331.28 g/mol | [1] |
| Monoisotopic Mass | 331.08043514 Da | [1] |
| Topological Polar Surface Area | 133 Ų | [1] |
| pKa | 3.92 ± 0.10 (Predicted) | [5] |
| Solubility | DMSO: 42.5 mg/mL (128.29 mM) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Mechanism of Action in PROTACs
Thalidomide and its derivatives, including this functionalized molecule, act as "molecular glues".[6] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[6][7] In the context of a PROTAC, the thalidomide moiety recruits the CRL4^CRBN^ complex. Simultaneously, the other end of the PROTAC binds to a target Protein of Interest (POI).
This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein catabolism.[8] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation, acting as a catalyst for protein elimination rather than a traditional inhibitor.[8]
Experimental Protocols
The use of Thalidomide-NH-CH2-COOH is central to the synthesis and evaluation of novel PROTACs. Below are generalized protocols for its application.
This protocol outlines a standard amide coupling reaction to conjugate Thalidomide-NH-CH2-COOH with a target protein ligand that possesses a primary or secondary amine.
Materials:
-
Thalidomide-NH-CH2-COOH
-
Amine-containing target protein ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve Thalidomide-NH-CH2-COOH (1.0 eq.) in anhydrous DMF.
-
Activation: Add the peptide coupling reagent (1.1 eq.) and the organic base (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-containing target protein ligand (1.0 eq.), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (and a negative control) for a specified duration (e.g., 4, 8, 16, 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[9]
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the results.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal.[9]
Standard Experimental Workflow
The discovery and validation of a PROTAC built from Thalidomide-NH-CH2-COOH follows a structured workflow, from initial synthesis to cellular validation. This process is iterative, often requiring optimization of the linker and warhead components to achieve desired potency and selectivity.
This guide provides foundational information for researchers working with Thalidomide-NH-CH2-COOH. By understanding its properties, mechanism, and application in established experimental protocols, scientists can more effectively design and evaluate novel PROTACs for therapeutic development.
References
- 1. Thalidomide-NH-CH2-COOH | C15H13N3O6 | CID 58827328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. Thalidomide-NH-CH2-COOH, 927670-97-1 | BroadPharm [broadpharm.com]
- 4. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. benchchem.com [benchchem.com]
